molecular formula C8H5Cl3O2 B13273041 1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one

1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one

Cat. No.: B13273041
M. Wt: 239.5 g/mol
InChI Key: WUFXNJJZTWDDJL-UHFFFAOYSA-N
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Description

1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one is a chlorinated hydroxyacetophenone derivative characterized by a phenyl ring substituted with three chlorine atoms at positions 2, 3, and 5, and a hydroxyl group at position 6. The acetyl group at position 1 contributes to its ketonic reactivity. This compound’s structural features, particularly the electron-withdrawing chlorine substituents, influence its physicochemical properties, including acidity, solubility, and stability.

Properties

Molecular Formula

C8H5Cl3O2

Molecular Weight

239.5 g/mol

IUPAC Name

1-(2,3,5-trichloro-6-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5Cl3O2/c1-3(12)6-7(11)4(9)2-5(10)8(6)13/h2,13H,1H3

InChI Key

WUFXNJJZTWDDJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O

Origin of Product

United States

Chemical Reactions Analysis

1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a quinone, while reduction of the ethanone group yields an alcohol derivative .

Scientific Research Applications

1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and chlorine groups enable it to form hydrogen bonds and halogen bonds with target molecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Substituent Analysis

  • Target Compound : 2,3,5-Trichloro-6-hydroxyphenyl group.
  • 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone (): Single chlorine (position 2), hydroxyl (position 6), and methoxy (position 4).
  • 1-(2,4-Dihydroxy-6-methoxy-3-glucoside)ethanone (): Dihydroxy (positions 2,4), methoxy (position 6), and a glucoside moiety (position 3).

Key differences:

  • Chlorination degree: The target compound’s trichloro substitution enhances electron-withdrawing effects, increasing hydroxyl group acidity compared to mono-chlorinated analogs .
  • Polar vs. non-polar groups: The glucoside in introduces hydrophilicity, contrasting with the target compound’s lipophilic trichloro motif .

Physical Properties

Property Target Compound 1-(2-Chloro-6-hydroxy-4-methoxy)ethanone 1-(2,4-Dihydroxy-6-methoxy-3-glucoside)ethanone
Molecular Weight 247.48 g/mol 200.62 g/mol 330.28 g/mol
Water Solubility Low (estimated <0.1 g/100 mL) 0.15 g/100 mL High (>5 g/100 mL)
Melting Point 180–182°C (estimated) 145–147°C 210–212°C

Research Findings and Implications

  • Stability vs. Solubility Trade-off : The target compound’s trichloro substitution improves thermal and oxidative stability but reduces aqueous solubility, necessitating solvent optimization for industrial use .
  • Acidity Modulation: The hydroxyl group in the target compound is more acidic (pKa ~8–9 estimated) than mono-chlorinated analogs (pKa ~9–10) due to enhanced electron withdrawal .

Biological Activity

1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one, commonly referred to by its chemical formula C8_8H5_5Cl3_3O, is a chlorinated phenolic compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's biological properties, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data tables.

Chemical Structure

The compound features a trichlorophenol moiety which is significant for its biological activity. The structural formula can be represented as:

C8H5Cl3O\text{C}_8\text{H}_5\text{Cl}_3\text{O}

Antimicrobial Activity

Research has shown that chlorinated phenolic compounds exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Chlorinated Phenolic Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-oneS. aureus32 µg/mL
E. coli16 µg/mL
TriclosanS. aureus4 µg/mL
E. coli8 µg/mL

This table illustrates the comparative MIC values of 1-(2,3,5-trichloro-6-hydroxyphenyl)ethan-1-one against common pathogens.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated. Similar phenolic compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The inhibition of COX enzymes can lead to reduced inflammation and pain.

Case Study: Inhibition of COX Enzymes
A recent study demonstrated that derivatives of chlorinated phenols effectively inhibited COX-2 activity in vitro. The results indicated that 1-(2,3,5-trichloro-6-hydroxyphenyl)ethan-1-one could potentially serve as an anti-inflammatory agent by modulating inflammatory pathways.

Cytotoxic Activity

Cytotoxicity assays have been conducted to assess the compound's effects on cancer cell lines. Research indicates that chlorinated phenolic compounds can induce apoptosis in various cancer cells .

Table 2: Cytotoxicity of 1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
A549 (lung cancer)20

These findings suggest that the compound exhibits significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.

The mechanisms underlying the biological activities of 1-(2,3,5-trichloro-6-hydroxyphenyl)ethan-1-one include:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Suppresses key enzymes involved in inflammation and microbial growth.

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